molecular formula C15H13FN2O3S B15008412 Methyl {[3-cyano-4-(3-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Methyl {[3-cyano-4-(3-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B15008412
M. Wt: 320.3 g/mol
InChI Key: ZOEJAKMUJXCLRG-UHFFFAOYSA-N
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Description

Methyl 2-{[3-cyano-4-(3-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a tetrahydropyridinyl moiety. Its molecular formula is C15H13FN2O3S, and it has a molecular weight of approximately 320.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-cyano-4-(3-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate typically involves multiple steps. One common method includes the reaction of 3-cyano-4-(3-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine with methyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-cyano-4-(3-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[3-cyano-4-(3-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-{[3-cyano-4-(3-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The cyano group and fluorophenyl moiety are crucial for its binding affinity to enzymes or receptors. The compound can inhibit enzymatic activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[3-cyano-4-(3-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H13FN2O3S

Molecular Weight

320.3 g/mol

IUPAC Name

methyl 2-[[5-cyano-4-(3-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C15H13FN2O3S/c1-21-14(20)8-22-15-12(7-17)11(6-13(19)18-15)9-3-2-4-10(16)5-9/h2-5,11H,6,8H2,1H3,(H,18,19)

InChI Key

ZOEJAKMUJXCLRG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(C(CC(=O)N1)C2=CC(=CC=C2)F)C#N

Origin of Product

United States

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